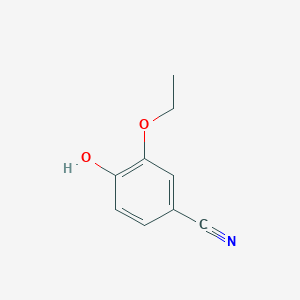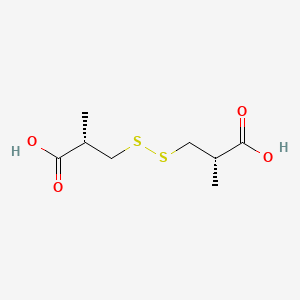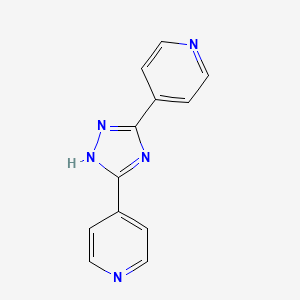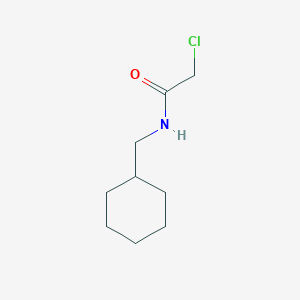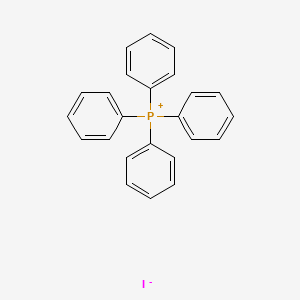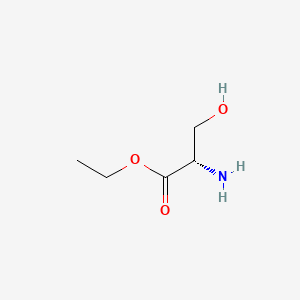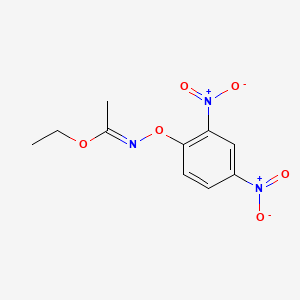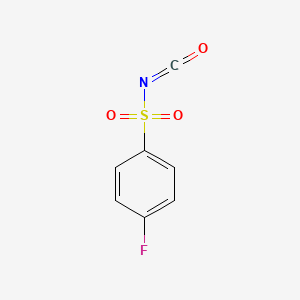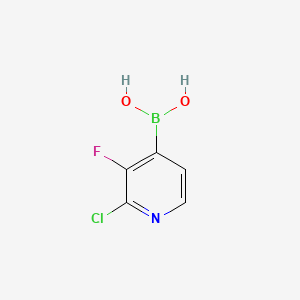
2-Chloro-3-fluoropyridine-4-boronic acid
Vue d'ensemble
Description
2-Chloro-3-fluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 . It has an average mass of 175.353 Da and a monoisotopic mass of 175.000763 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluoropyridine-4-boronic acid consists of a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 3rd positions respectively, and a boronic acid group at the 4th position .Chemical Reactions Analysis
Boronic acids, including 2-Chloro-3-fluoropyridine-4-boronic acid, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Chloro-3-fluoropyridine-4-boronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 339.2±52.0 °C at 760 mmHg, and a flash point of 158.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
This compound is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Synthesis of Biologically Active Molecules
“2-Chloro-3-fluoropyridine-4-boronic acid” is used as a precursor to synthesize biologically active molecules . These molecules have a wide range of applications in medicinal chemistry and drug discovery .
Glycogen Synthase Kinase 3 Inhibitory Activity
This compound is used in the synthesis of heteroaryl benzylureas, which have been found to exhibit glycogen synthase kinase 3 inhibitory activity . This enzyme plays a key role in various cellular processes and its inhibition has potential therapeutic applications in conditions like Alzheimer’s disease, bipolar disorder, and cancer .
HCV NS5B Polymerase Inhibitory Activity
“2-Chloro-3-fluoropyridine-4-boronic acid” is also used in the synthesis of carboxyindoles, which have shown HCV NS5B polymerase inhibitory activity . This enzyme is essential for the replication of the Hepatitis C virus, and inhibitors can potentially be used as antiviral drugs .
Synthesis of Antitubercular Drug Analogues
This compound is used to synthesize analogues of antitubercular drugs . Tuberculosis is a major global health problem, and the development of new drugs is crucial to combat drug-resistant strains .
Synthesis of Et Canthinone-3-carboxylates
“2-Chloro-3-fluoropyridine-4-boronic acid” is used in the synthesis of Et canthinone-3-carboxylates . This involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-3-fluoropyridine-4-boronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
2-Chloro-3-fluoropyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This transfer is part of the Suzuki–Miyaura coupling reaction, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Chloro-3-fluoropyridine-4-boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds, including biologically active molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its stability and the mild, functional group tolerant conditions of the suzuki–miyaura coupling reaction .
Result of Action
The molecular effect of 2-Chloro-3-fluoropyridine-4-boronic acid’s action is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, including biologically active molecules . The cellular effects would depend on the specific compounds synthesized using this reagent.
Action Environment
The action, efficacy, and stability of 2-Chloro-3-fluoropyridine-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature, solvent, and the presence of a palladium catalyst, can affect the compound’s action . This compound is generally considered environmentally benign .
Safety and Hazards
Propriétés
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCWGYBIXCFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391238 | |
| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridine-4-boronic acid | |
CAS RN |
937595-71-6 | |
| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



